2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-methyl-1H-indazol-3(2H)-one is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a butyl group at the second position, a methyl group at the fifth position, and a ketone functional group at the third position of the indazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-methyl-1H-indazol-3(2H)-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-bromo-1-phenylethanone with hydrazine hydrate can yield 1-phenyl-1H-indazole.
Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions. For example, the reaction of 1-phenyl-1H-indazole with butyl bromide in the presence of a base such as potassium carbonate can yield 2-butyl-1-phenyl-1H-indazole. Similarly, methylation can be achieved using methyl iodide.
Oxidation to Form the Ketone: The final step involves the oxidation of the indazole derivative to introduce the ketone functional group at the third position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-Butyl-5-methyl-1H-indazol-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new indazole derivatives with different substituents.
Scientific Research Applications
2-Butyl-5-methyl-1H-indazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-1H-indazol-3(2H)-one depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
2-Butyl-5-methyl-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole: Lacks the butyl and methyl substituents, resulting in different biological activities.
2-Methyl-1H-indazole: Contains a methyl group at the second position instead of a butyl group.
3-Keto-1H-indazole: Similar structure but without the butyl and methyl groups.
The uniqueness of 2-Butyl-5-methyl-1H-indazol-3(2H)-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
89438-59-5 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-butyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C12H16N2O/c1-3-4-7-14-12(15)10-8-9(2)5-6-11(10)13-14/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
HMBWNMKWZBZTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.